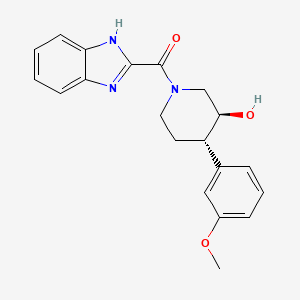![molecular formula C23H33N3O2 B3805732 N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine](/img/structure/B3805732.png)
N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine
Overview
Description
N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine moiety, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a boron reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors.
Biology: This compound can be used in studies involving receptor-ligand interactions.
Industry: It can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways depend on the biological context in which it is used. Typically, it binds to its target and modulates its activity, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-4-26(16-19-9-11-24-12-10-19)22-6-5-13-25(17-22)15-20-7-8-23(28-3)21(14-20)18-27-2/h7-12,14,22H,4-6,13,15-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFOWHANOYCCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC(=C(C=C3)OC)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{methyl[1-(1,3-thiazol-2-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3805653.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B3805666.png)
![1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3805669.png)
![1-cycloheptyl-N-[2-(2-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3805672.png)
![1-(3-methyl-2-furoyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B3805682.png)
![N-(1,4-dioxan-2-ylmethyl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3805689.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3805698.png)
![2-(2-fluorophenyl)-N-[2-(3-furoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B3805719.png)
![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}nicotinamide](/img/structure/B3805724.png)
![5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B3805725.png)
![2-benzyl-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B3805730.png)
![5-[6-(1,2-Oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B3805758.png)

